Head-to-Head MIC Comparison: hBD-1 vs. HNP-1 Against Clinical S. aureus and E. coli Isolates
In a standardized checkerboard assay testing 27 clinical Staphylococcus aureus isolates and 24 Escherichia coli isolates, hBD-1 demonstrated an anti-staphylococcal MIC of 8 mg/L (interquartile range 4–8 mg/L), compared to HNP-1 which achieved MIC of 4 mg/L (2–8 mg/L), representing a 2-fold potency difference [1]. Against E. coli, the median MIC for hBD-1 was not reported as the most effective agent; HNP-1 showed MIC of 12 mg/L (4–32 mg/L) while hBD-3 was most potent at MIC of 4 mg/L (4–8 mg/L) [1]. These data establish hBD-1's antibacterial potency as intermediate among tested human defensins, with HNP-1 being approximately 2-fold more potent against Gram-positive S. aureus.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Staphylococcus aureus clinical isolates |
|---|---|
| Target Compound Data | hBD-1 MIC = 8 mg/L (IQR 4–8 mg/L) |
| Comparator Or Baseline | HNP-1 MIC = 4 mg/L (IQR 2–8 mg/L); hBD-3 MIC = 1 mg/L (IQR 0.5–4 mg/L) |
| Quantified Difference | hBD-1 is 2-fold less potent than HNP-1; 8-fold less potent than hBD-3 against S. aureus |
| Conditions | Checkerboard microdilution assay; 27 S. aureus and 24 E. coli clinical isolates from hospitalized patients |
Why This Matters
Selecting hBD-1 over HNP-1 for antibacterial studies entails a known, quantified trade-off in Gram-positive potency (2-fold higher MIC) that must be weighed against hBD-1's superior host-cell safety profile (see Evidence Item 2).
- [1] Zharkova MS, Orlov DS, Golubeva OY, et al. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli. PeerJ. 2020;8:e10455. View Source
